4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine
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Overview
Description
4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine is an organic compound with the chemical formula C12H14N4O2SThis compound is characterized by its crystalline solid form, which ranges from colorless to pale yellow . It has a molecular weight of 278.33 g/mol and exhibits low solubility in common organic solvents .
Preparation Methods
The synthesis of 4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine typically involves the reaction of dinitrodiphenyl sulfone with ammonia. The reaction is carried out in an appropriate solvent, followed by purification and crystallization to obtain the pure product . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as a Michael acceptor, participating in nucleophilic addition reactions. This property is utilized in the synthesis of complex organic molecules . The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
4-(4-Aminophenyl)sulfonylbenzene-1,2-diamine can be compared with other similar compounds, such as:
4-Aminophenyl sulfone:
4,4’-Diaminodiphenyl sulfone: Used as a hardener in epoxy resins.
4,4’-Methylenebis(N,N-diglycidylaniline): Utilized in the production of high-performance polymers.
The uniqueness of this compound lies in its specific structural features and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3O2S/c13-8-1-3-9(4-2-8)18(16,17)10-5-6-11(14)12(15)7-10/h1-7H,13-15H2 |
InChI Key |
LMCLQTHHLNHUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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